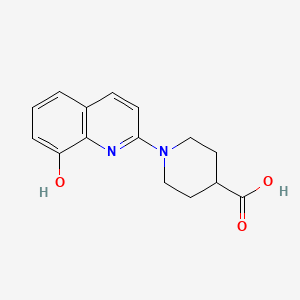

1-(8-Hydroxychinolin-2-yl)piperidin-4-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid is a chemical compound that features a quinoline moiety fused with a piperidine ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the hydroxyquinoline group imparts unique chemical and biological properties to the compound.

Wissenschaftliche Forschungsanwendungen

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

The primary targets of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for a wide range of human diseases .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It is known to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies . This includes nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Biochemical Pathways

The inhibition of 2OG oxygenases affects various biochemical pathways. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Pharmacokinetics

It’s known that the compound suffers from low cell permeability . This could impact its bioavailability and effectiveness.

Result of Action

The inhibition of the aforementioned targets leads to changes at the molecular and cellular levels. For instance, the inhibition of histone demethylases can affect gene expression, while the inhibition of FTO can impact metabolic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline and piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

8-Hydroxyquinoline: Shares the hydroxyquinoline moiety but lacks the piperidine ring, resulting in different chemical and biological properties.

Piperidine-4-carboxylic acid: Contains the piperidine ring but lacks the hydroxyquinoline moiety, leading to distinct reactivity and applications.

Quinoline Derivatives: Various quinoline derivatives with different substituents can be compared based on their chemical reactivity and biological activity.

Biologische Aktivität

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant research findings.

The compound features a quinoline structure combined with a piperidine moiety, which contributes to its biological activity. The primary targets include 2-Oxoglutarate (2OG) and iron-dependent oxygenases, particularly affecting histone demethylases.

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid acts primarily as an inhibitor of 2OG oxygenases:

- Target Enzymes : It inhibits various 2OG oxygenase subfamilies, impacting key biochemical pathways.

- Biochemical Pathways : Inhibition of histone lysine demethylases (KDM) alters gene expression, which can have downstream effects on cellular functions such as metabolism and proliferation.

Pharmacological Applications

The biological activity of this compound has been explored in several contexts:

- Anticancer Activity :

- Antimicrobial Properties :

-

Neurodegenerative Disorders :

- The compound has been studied for its potential therapeutic effects in neurodegenerative diseases, where modulation of gene expression through histone demethylation may provide benefits.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid on various cancer cell lines. Results indicated that the compound exhibited IC50 values significantly lower than those of conventional drugs, demonstrating its potential as a lead compound for anticancer therapy .

Case Study: Antimicrobial Activity

In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition zones comparable to standard antibiotics, suggesting its viability as an antimicrobial agent .

Pharmacokinetics

Despite its promising biological activities, the pharmacokinetic profile of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid reveals challenges:

- Cell Permeability : The compound exhibits low cell permeability, which may limit its effectiveness in vivo.

- Metabolic Stability : Further studies are required to enhance its metabolic stability and bioavailability for therapeutic use.

Future Directions

Research into 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxylic acid continues to expand, with a focus on:

- Improving pharmacokinetic properties through structural modifications.

- Exploring combination therapies that leverage its unique mechanism of action alongside existing treatments.

Eigenschaften

IUPAC Name |

1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-12-3-1-2-10-4-5-13(16-14(10)12)17-8-6-11(7-9-17)15(19)20/h1-5,11,18H,6-9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVMPHOVDYKWDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=C(C=CC=C3O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.